molecular formula C10H6F3NO4S B1419402 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate CAS No. 951624-00-3

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Cat. No. B1419402
M. Wt: 293.22 g/mol
InChI Key: IQTXCWJIJUZBQP-UHFFFAOYSA-N
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Description

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is a biochemical compound used for proteomics research . It has a molecular formula of C10H6F3NO4S and an average mass of 293.219 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate are defined by its molecular formula, C10H6F3NO4S, and its average mass of 293.219 Da . Further details about its boiling point, density, and other properties are not provided in the search results.

Scientific Research Applications

Synthesis and Evaluation in HIV Research

4-Oxo-4H-quinolizine-3-carboxylic acid derivatives, closely related to 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, have been synthesized and evaluated for their potential HIV integrase inhibitory activity. This research indicates a significant role in the development of anti-HIV drugs (Xu, Zeng, Jiao, Hu, & Zhong, 2009).

Studies on Chemical Properties and Spectra

Research has been conducted on the ultraviolet-visible spectra and chemical properties of quinolizine derivatives, including those similar to 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. These studies offer insights into the photochemical and electrochemical characteristics of these compounds (Schwartz, Szabó, Pusztay-Szabó, Hermecz, & Meszaros, 1987).

Development of Mg2+ Selective Fluorescent Indicators

Substituted 4-oxo-4H-quinolizine-3-carboxylic acids have been synthesized and evaluated for their fluorescent response with Mg2+, leading to the development of Mg2+-selective fluorescent indicators. This research is crucial for the accurate measurement of intracellular Mg2+ levels (Otten, London, & Levy, 2001).

Novel Synthetic Methods for Quinolizine Derivatives

Novel synthetic methods involving sulfonyl ketene dithioacetals for the synthesis of 4H-quinolizine derivatives have been discovered. These methods are significant for the development of new compounds with potential pharmaceutical applications (Hagimori, Matsui, Mizuyama, Yokota, Nagaoka, & Tominaga, 2009).

Applications in Broad-Spectrum Antibacterial Agents

The synthesis of new 2-sulfonylquinolone derivatives, including those structurally related to 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, demonstrates their potential as broad-spectrum antibacterial agents. This research contributes to the development of new treatments for resistant bacterial infections (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

properties

IUPAC Name

(6-oxoquinolizin-1-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-4-2-6-14-7(8)3-1-5-9(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTXCWJIJUZBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C=CC=C(C2=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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